molecular formula C17H18N2O4 B605099 1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester CAS No. 1446482-29-6

1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester

Cat. No.: B605099
CAS No.: 1446482-29-6
M. Wt: 314.34 g/mol
InChI Key: DRAFVCKNYNQOKR-GFCCVEGCSA-N
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Description

ABP-700 is a novel, potent, positive allosteric modulator of the gamma-aminobutyric acid type A receptor. It is currently being developed for monitored anesthesia care and general anesthesia. ABP-700 contains an ester bond that undergoes rapid hydrolysis in the body by nonspecific tissue esterases, producing an inactive carboxylic acid metabolite .

Preparation Methods

ABP-700 is synthesized through a series of chemical reactions involving the formation of an ester bond. The synthetic route typically involves the reaction of an imidazole-based compound with an appropriate esterifying agent under controlled conditions. Industrial production methods focus on optimizing the yield and purity of the compound through precise control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

ABP-700 undergoes hydrolysis in the body, resulting in the formation of an inactive carboxylic acid. This reaction is catalyzed by nonspecific tissue esterases. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The primary reaction of interest is the hydrolysis of the ester bond, which is crucial for its rapid clearance and minimal side effects .

Scientific Research Applications

ABP-700 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study ester hydrolysis and the effects of allosteric modulation on receptor activity. In biology, it is used to investigate the role of gamma-aminobutyric acid type A receptors in various physiological processes. In medicine, ABP-700 is being developed as an anesthetic agent with minimal hemodynamic and respiratory depression, rapid emergence from anesthesia, and no adrenocortical suppression. In industry, it is used in the development of new anesthetic agents and as a reference compound for pharmacokinetic and pharmacodynamic studies .

Mechanism of Action

ABP-700 exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This modulation enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The compound’s ester bond undergoes rapid hydrolysis in the body, producing an inactive carboxylic acid metabolite. This rapid hydrolysis is crucial for the compound’s rapid onset and offset of clinical effects, as well as its minimal side effects .

Comparison with Similar Compounds

ABP-700 is structurally related to etomidate, another gamma-aminobutyric acid type A receptor agonist used for the induction of anesthesia. Both compounds share a similar mechanism of action and pharmacokinetic profile, including rapid onset and offset of clinical effects. ABP-700 has been designed to eliminate the adrenocortical suppression associated with etomidate, making it a safer alternative for prolonged use. Other similar compounds include propofol and midazolam, which also act on gamma-aminobutyric acid type A receptors but have different pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No.

1446482-29-6

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

(1-methoxycarbonylcyclopropyl) 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

InChI

InChI=1S/C17H18N2O4/c1-12(13-6-4-3-5-7-13)19-11-18-10-14(19)15(20)23-17(8-9-17)16(21)22-2/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1

InChI Key

DRAFVCKNYNQOKR-GFCCVEGCSA-N

SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABP-700;  ABP-700;  ABP-700;  CPMM; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 2
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 3
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 4
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 5
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 6
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester

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